molecular formula C15H19F3 B14229545 [(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene CAS No. 821799-29-5

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene

Katalognummer: B14229545
CAS-Nummer: 821799-29-5
Molekulargewicht: 256.31 g/mol
InChI-Schlüssel: LROPFJLNCQRDRS-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene is an organic compound characterized by the presence of a trifluoromethyl group, an ethyl group, and a hex-4-en-1-yl chain attached to a benzene ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as iodotrifluoromethane (CF3I) and ethylene under photochemical conditions . Another method involves the reaction of aryl iodides with trifluoromethyl copper to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or alkanes.

    Substitution: Formation of halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s lipophilicity, stability, and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene can be compared with other trifluoromethyl-substituted compounds:

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with an ethyl and hex-4-en-1-yl chain, providing unique chemical and physical properties.

Eigenschaften

CAS-Nummer

821799-29-5

Molekularformel

C15H19F3

Molekulargewicht

256.31 g/mol

IUPAC-Name

[(3R)-3-ethyl-3-(trifluoromethyl)hex-4-enyl]benzene

InChI

InChI=1S/C15H19F3/c1-3-11-14(4-2,15(16,17)18)12-10-13-8-6-5-7-9-13/h3,5-9,11H,4,10,12H2,1-2H3/t14-/m0/s1

InChI-Schlüssel

LROPFJLNCQRDRS-AWEZNQCLSA-N

Isomerische SMILES

CC[C@@](CCC1=CC=CC=C1)(C=CC)C(F)(F)F

Kanonische SMILES

CCC(CCC1=CC=CC=C1)(C=CC)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.